7-(2-chlorophenyl)-2-(pyridin-4-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Descripción
Propiedades
IUPAC Name |
10-(2-chlorophenyl)-4-pyridin-4-yl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClN7/c18-13-3-1-2-4-14(13)25-16-12(9-21-25)17-22-15(23-24(17)10-20-16)11-5-7-19-8-6-11/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUYLBYQXKYVQRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=CC=NC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClN7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-chlorophenyl)-2-(pyridin-4-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds.
Construction of the triazole ring: The pyrazole intermediate is then subjected to cyclization with azides or nitriles under suitable conditions to form the triazole ring.
Formation of the pyrimidine ring: The final step involves the cyclization of the triazole intermediate with appropriate reagents to form the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.
Análisis De Reacciones Químicas
Types of Reactions
7-(2-chlorophenyl)-2-(pyridin-4-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and pyridinyl positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 7-(2-chlorophenyl)-2-(pyridin-4-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its ability to interact with biological targets makes it a valuable tool for understanding biochemical pathways and developing new therapeutic agents.
Medicine
In medicine, this compound is investigated for its potential as a drug candidate. Its unique structure and biological activities make it a promising lead compound for the development of new medications.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in catalysis, material science, and chemical manufacturing.
Mecanismo De Acción
The mechanism of action of 7-(2-chlorophenyl)-2-(pyridin-4-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, and other proteins involved in key biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Substituent Effects on Kinase Inhibition (EGFR Targeting)
- Activity: Inhibits EGFR, Akt, and Erk1/2 pathways at 7–11 µM in breast and cervical cancer cells. Molecular docking confirms binding at the EGFR ATP site .
Compound 3 (7-(4-Bromophenyl)-9-(pyridin-4-yl) derivative, ):
Adenosine Receptor Antagonism
- Structure: 3-(4-Methoxyphenyl)propyl and furan-2-yl groups.
- Activity: High affinity and selectivity for A2A adenosine receptors (A2AAR) due to hydrogen bonding via the 4-hydroxyphenyl group .
- Comparison: The target compound lacks polar substituents (e.g., methoxy or hydroxyl groups), likely reducing A2AAR affinity but possibly improving lipophilicity .
Antimicrobial and Physicochemical Properties
- Structure: 4-Nitrophenyl substituents.
- Activity: Moderate antimicrobial activity but poor solubility due to nitro groups.
Structural and Functional Data Table
Key Structural Insights
- Chlorophenyl vs.
- Pyridin-4-yl vs. Furan-2-yl: The pyridin-4-yl group enhances π-π stacking in ATP-binding pockets (e.g., EGFR) compared to furan-based analogs like SCH442416, which prioritize adenosine receptor binding .
- Methoxy vs. Chloro Substituents: Polar groups (e.g., methoxy in SCH442416) improve receptor affinity via hydrogen bonding, whereas chloro substituents favor hydrophobic interactions in kinase inhibition .
Actividad Biológica
The compound 7-(2-chlorophenyl)-2-(pyridin-4-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a member of the pyrazolo-triazole family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 342.80 g/mol. The structure features a triazolo-pyrimidine core that is known for its potential as a scaffold in drug development.
Antimicrobial Activity
Research has indicated that derivatives of triazoles and pyrazoles exhibit significant antimicrobial properties. The compound has been evaluated for its activity against various bacterial strains. For instance, studies have shown that compounds with similar structures demonstrate effective inhibition against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 0.125 μg/mL |
| Compound B | E. coli | 0.250 μg/mL |
| Compound C | P. aeruginosa | 0.500 μg/mL |
Anticancer Activity
The compound's potential as an anticancer agent has been explored in various studies. It has been noted for its ability to inhibit cell proliferation in several cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Case Study:
In a study involving human breast cancer cell lines (MCF-7), the compound exhibited a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutics.
Enzyme Inhibition
Another significant area of research involves the inhibition of key enzymes associated with disease processes. The compound has shown promise as an inhibitor of carbonic anhydrase and other enzymes relevant to cancer and metabolic disorders .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that the presence of the chlorophenyl group enhances the compound's lipophilicity and biological activity. Modifications at the pyridine position have also been linked to improved potency against specific targets.
Q & A
Q. What are the primary biological targets and therapeutic implications of 7-(2-chlorophenyl)-2-(pyridin-4-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine?
The compound is structurally related to adenosine A2A receptor antagonists such as SCH 442416 and SCH 58261, which exhibit >1,000-fold selectivity for A2A receptors over other adenosine subtypes (Ki = 0.6–1.1 nM) . These antagonists are used to study Parkinson’s disease (PD) and depression models due to their ability to modulate dopamine signaling and attenuate l-Dopa-induced dyskinesias . Methodologically, receptor binding assays (e.g., fluorescence polarization-based assays) and in vivo rodent models (e.g., haloperidol-induced catalepsy) are critical for validating target engagement .
Q. How is the compound synthesized, and what are the key structural determinants of its activity?
Synthetic routes for analogous pyrazolo-triazolo-pyrimidines involve cyclocondensation of pyrazole precursors with nitriles or azides under reflux conditions . For example, substituting the 2-chlorophenyl group at position 7 and pyridin-4-yl at position 2 enhances A2A receptor affinity, as seen in SCH 412348 derivatives . X-ray crystallography (e.g., C–C bond precision: mean 0.003 Å) and NMR spectroscopy are used to confirm regiochemistry and purity .
Advanced Research Questions
Q. What experimental strategies address discrepancies between in vitro binding affinity and in vivo efficacy for A2A receptor antagonists?
Discrepancies often arise from pharmacokinetic factors (e.g., blood-brain barrier penetration) or off-target effects. For instance, preladenant (structurally related to the compound) shows robust in vitro potency (Ki = 1.1 nM) but requires dose optimization in rodent forced swim tests to achieve antidepressant-like effects . Methodological solutions include:
Q. How can researchers optimize selectivity over adenosine A1/A3 receptors while maintaining A2A antagonism?
Structural modifications at the 7-position (e.g., 2-chlorophenyl) and 2-position (e.g., pyridin-4-yl) are critical. SCH 58261 derivatives with bulky substituents (e.g., phenylethyl groups) exhibit enhanced A2A selectivity by sterically hindering binding to smaller A1/A3 receptor pockets . Competitive radioligand assays using [³H]ZM 241385 (A2A-specific) versus [³H]DPCPX (A1-specific) validate selectivity .
Q. What computational approaches predict the compound’s binding mode to A2A receptors?
Molecular docking and molecular dynamics simulations (e.g., using AutoDock Vina or Schrödinger Suite) model interactions between the pyrazolo-triazolo-pyrimidine core and receptor residues (e.g., His264, Glu169). These methods align with mutagenesis studies showing that His264A mutations reduce antagonist binding by >90% . Quantum chemical parameters (e.g., HOMO-LUMO gaps) further predict reactivity and stability .
Data Contradiction Analysis
Q. How should researchers reconcile conflicting data on the compound’s efficacy in PD versus depression models?
While preladenant analogs reduce l-Dopa-induced dyskinesias in PD models, they paradoxically show antidepressant effects in forced swim tests . This duality may stem from region-specific A2A receptor modulation: striatal A2A receptors govern motor function, while cortical/limbic receptors influence mood. Experimental solutions include:
- Brain-region-specific microinjection : Local administration in the striatum versus prefrontal cortex .
- Receptor density mapping : Autoradiography to quantify A2A expression in target regions .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
